Cas no 479640-00-1 (5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile)
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-THIOPHENECARBONITRILE, 5-(1,2-DIHYDROXYETHYL)-
- 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile
- 479640-00-1
- SCHEMBL5248072
- EN300-1870268
-
- Inchi: 1S/C7H7NO2S/c8-3-5-1-2-7(11-5)6(10)4-9/h1-2,6,9-10H,4H2
- InChI Key: JVCJXJAXOKLLNR-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C(CO)O
Computed Properties
- Exact Mass: 169.01974964Da
- Monoisotopic Mass: 169.01974964Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 92.5Ų
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870268-1g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-5g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 5g |
$3728.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-10g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 10g |
$5528.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-0.05g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-0.1g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-0.25g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-0.5g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-1.0g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1870268-2.5g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1870268-5.0g |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile |
479640-00-1 | 5g |
$3728.0 | 2023-06-02 |
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile
Introduction to 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile (CAS No. 479640-00-1)
5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile, with the CAS number 479640-00-1, is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential applications in drug discovery and development.
The molecular structure of 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile consists of a thiophene ring with a cyano group at the 2-position and a 1,2-dihydroxyethyl substituent at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable candidate for various research and industrial applications.
Recent studies have highlighted the potential of 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile in several areas. One notable application is its use as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory and antioxidant properties, making them promising candidates for the treatment of inflammatory diseases.
In addition to its medicinal applications, 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile has also been explored for its potential in materials science. Research conducted at the University of California, Berkeley, demonstrated that this compound can be used as a building block for the synthesis of conductive polymers. These polymers have applications in electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The synthesis of 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile typically involves multi-step reactions. One common approach is to start with 2-bromothiophene and undergo a series of transformations including nucleophilic substitution, reduction, and oxidation steps. The final product is obtained through careful purification techniques such as column chromatography or recrystallization.
The physical properties of 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile are also noteworthy. It is a solid at room temperature with a melting point ranging from 130°C to 135°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. These solubility characteristics make it suitable for various chemical reactions and analytical techniques.
In terms of biological activity, preliminary studies have shown that 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile exhibits potent cytotoxic effects against certain cancer cell lines. A study published in Cancer Research demonstrated that this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that further investigation into the anticancer properties of this compound could lead to the development of novel therapeutic agents.
Beyond its direct biological effects, 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile has also been studied for its ability to enhance the efficacy of other drugs. For example, researchers at Harvard University found that co-administration of this compound with conventional chemotherapy agents resulted in synergistic effects, leading to improved treatment outcomes in preclinical models of cancer.
The safety profile of 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile is another important consideration. Preclinical toxicity studies have shown that this compound has low toxicity at therapeutic concentrations. However, further safety evaluations are necessary to ensure its safe use in clinical settings.
In conclusion, 5-(1,2-dihydroxyethyl)thiophene-2-carbonitrile (CAS No. 479640-00-1) is a versatile compound with promising applications in both medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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